molecular formula C21H21NO3S2 B1599766 N-{[4-(Benzyloxy)phenyl](methyl)-lambda4-sulfanylidene}-4-methylbenzenesulfonamide CAS No. 21306-65-0

N-{[4-(Benzyloxy)phenyl](methyl)-lambda4-sulfanylidene}-4-methylbenzenesulfonamide

Cat. No. B1599766
CAS RN: 21306-65-0
M. Wt: 399.5 g/mol
InChI Key: IMUPOWQOXOCVBN-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. The structural formula represents the arrangement and connections of atoms in the compound.



Synthesis Analysis

This involves the study of how the compound is synthesized. It includes the reactants used, the conditions under which the reaction occurs, and the yield of the product.



Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes studying the reagents and conditions of the reaction, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves the study of properties like melting point, boiling point, solubility, chemical stability, and spectral properties.


Scientific Research Applications

Synthesis and Characterization

  • N-substituted sulfanilamide derivatives, including compounds structurally related to N-{4-(Benzyloxy)phenyl-lambda4-sulfanylidene}-4-methylbenzenesulfonamide, have been synthesized and characterized using various spectroscopic methods. These compounds have been analyzed for their molecular conformation and crystal structures, providing insights into their chemical properties (Lahtinen et al., 2014).

Antibacterial and Antifungal Studies

  • Some derivatives of N-substituted sulfanilamides have been evaluated for their antibacterial and antifungal activities. These studies offer an understanding of the potential medicinal applications of such compounds, although the specific compound was not directly studied (Lahtinen et al., 2014).

Enzyme Inhibition

  • Research has also focused on the enzyme inhibitory potential of sulfonamide derivatives, targeting enzymes like α-glucosidase and acetylcholinesterase. This line of investigation is crucial for understanding the therapeutic potential of such compounds in treating diseases related to enzyme dysfunction (Abbasi et al., 2019).

Synthesis of Pharmaceutical Intermediates

  • The compound and its derivatives have been utilized in the synthesis of various pharmaceutical intermediates. This highlights its role in the development of new pharmaceuticals and the exploration of its potential in drug synthesis (Anbarasan et al., 2011).

Structural Analysis

  • Detailed structural analysis through methods like single-crystal X-ray diffraction has been conducted on sulfonamide derivatives. Such analyses provide valuable information about the molecular and crystalline structure of these compounds (Stenfors & Ngassa, 2020).

Chemical Properties

  • Research into the chemical properties of related sulfonamides, such as their thermal properties and reactivity, offers insights into how these compounds behave under different conditions and how they can be manipulated in a laboratory setting (Lahtinen et al., 2014).

Molecular Docking Studies

  • Molecular docking studies of sulfonamide derivatives provide a deeper understanding of how these compounds interact with biological targets at the molecular level. This is vital for drug design and understanding the mechanistic aspects of these compounds (El-Gilil, 2019).

Safety And Hazards

This involves studying the toxicity, flammability, environmental impact, and safe handling procedures of the compound.


Future Directions

This involves predicting or proposing future research directions. It could include potential applications of the compound, or new reactions that it could undergo.


properties

IUPAC Name

(NE)-4-methyl-N-[methyl-(4-phenylmethoxyphenyl)-λ4-sulfanylidene]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3S2/c1-17-8-14-21(15-9-17)27(23,24)22-26(2)20-12-10-19(11-13-20)25-16-18-6-4-3-5-7-18/h3-15H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMUPOWQOXOCVBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=S(C)C2=CC=C(C=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=S(\C)/C2=CC=C(C=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50430555
Record name CHEMBL1230119
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50430555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[4-(Benzyloxy)phenyl](methyl)-lambda4-sulfanylidene}-4-methylbenzenesulfonamide

CAS RN

21306-65-0
Record name CHEMBL1230119
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50430555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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